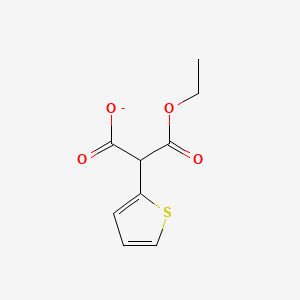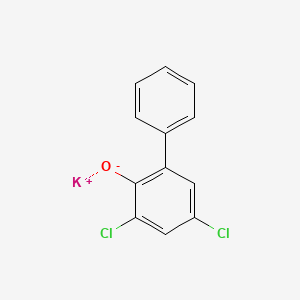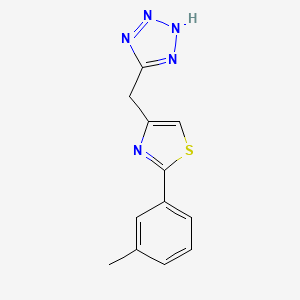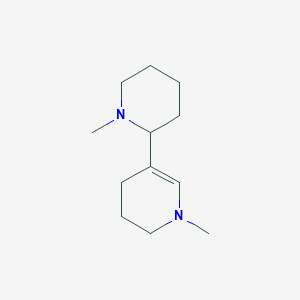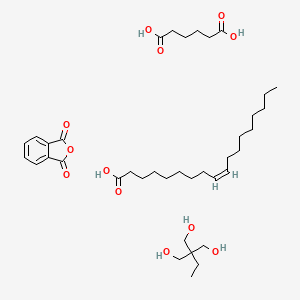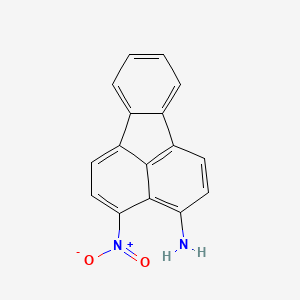
3-Fluoranthenamine, 4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoranthenamine, 4-nitro- is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoranthenamine, 4-nitro- typically involves a multi-step process. One common method is the nitration of fluoranthene, followed by the introduction of an amine group. The nitration process involves the reaction of fluoranthene with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. This results in the formation of 4-nitrofluoranthene. The subsequent introduction of the amine group can be achieved through a reduction reaction using reagents such as tin and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of 3-Fluoranthenamine, 4-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoranthenamine, 4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group to an amine group using reagents like tin and hydrochloric acid or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Substitution: Electrophilic reagents like halogens or sulfonic acids.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Fluoranthenamine, 4-nitro- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoranthenamine, 4-nitro- involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparison with Similar Compounds
- 3-Aminofluoranthene
- 4-Aminofluoranthene
- 4-Fluoranthenamine
Comparison: 3-Fluoranthenamine, 4-nitro- is unique due to the presence of both an amine and a nitro group on the fluoranthene ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The nitro group enhances the compound’s electrophilic nature, making it more reactive in substitution reactions, while the amine group provides nucleophilic characteristics, allowing it to participate in various chemical transformations.
Properties
CAS No. |
52086-65-4 |
|---|---|
Molecular Formula |
C16H10N2O2 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
4-nitrofluoranthen-3-amine |
InChI |
InChI=1S/C16H10N2O2/c17-13-7-5-11-9-3-1-2-4-10(9)12-6-8-14(18(19)20)16(13)15(11)12/h1-8H,17H2 |
InChI Key |
PLPSAGADBZYGDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=C(C4=C(C=C3)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


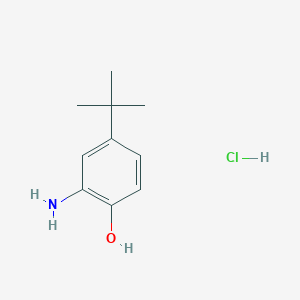
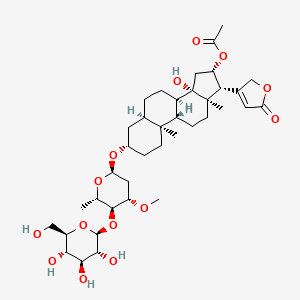
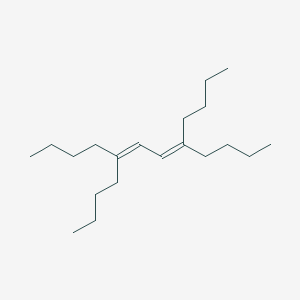
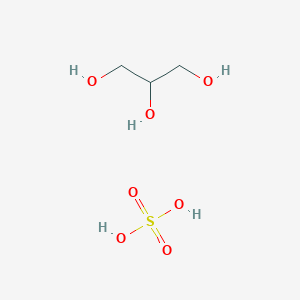


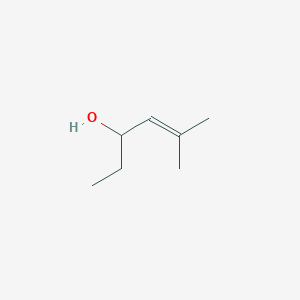
![Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B14640435.png)
